molecular formula C20H15D6FN2O.C2H2O4 B602440 Citalopram-d6 Oxalate CAS No. 1246819-94-2

Citalopram-d6 Oxalate

Numéro de catalogue B602440
Numéro CAS: 1246819-94-2
Poids moléculaire: 420.46
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Citalopram-d6 Oxalate is a deuterium-labeled derivative of Citalopram . It is a selective inhibitor of the 5-hydroxytryptamine transporter (serotonin) and therefore is a potent and selective serotonin reuptake inhibitor . The molecular weight is 420.46 and the molecular formula is C20H15D6FN2O.C2H2O4 .


Chemical Reactions Analysis

Citalopram and escitalopram have been analyzed regarding thermal degradation . Citalopram decomposed in a single step releasing HBr, dimethylamine, and fluorobenzene, while escitalopram started decomposition by losing formic acid, CO2, and CO from oxalate, followed by a second step in which dimethylamine and fluorobenzene were detected .

Applications De Recherche Scientifique

Thermal Degradation Analysis

Citalopram and its S-isomer, escitalopram oxalate, have been analyzed regarding thermal degradation by TG/DTG–DTA, DSC, hot-stage microscopy, and coupled TG-FTIR techniques . This analysis helps understand the thermal behavior of these compounds, which is crucial in their manufacturing and storage .

Optical Detection

A carbon quantum dots (CQDs)-based optical nanosensor has been developed for the rapid detection of citalopram . This fluorescent nanosensor was made through the polymerization of tetraethyl orthosilicate in the presence of CQDs as the fluorescent materials and citalopram as the template molecule . This application is particularly useful in medical and pharmaceutical research for the detection and quantification of citalopram in complex matrices such as human plasma and urine samples .

Drug Efficacy Studies

Citalopram is a well-known antidepressant drug that reduces the reuptake of serotonin in neurons . As a result, serotonin neurotransmission, the primary response to antidepressant treatments, increases in many parts of the brain . Studying the effects of Citalopram-d6 Oxalate can provide valuable insights into the mechanisms of antidepressant treatments.

Enantiomeric Separation

Citalopram exists in two enantiomeric forms: the S-enantiomer of citalopram (S-CIT) and the R-enantiomer of citalopram (R-CIT) . The study of these enantiomers can help understand the different effects they might have in the body, contributing to the development of more effective and safer drugs .

Development of New Crystalline Forms

DSC has been used as a tool for determining the melting point of a new crystalline form of a solid intermediate of citalopram synthesis and preparation of its salts . This research can lead to the development of new drug formulations with improved properties.

Study of Serotonin Transporter Regulation

The concentration of a serotonin transporter is regulated by binding to citalopram, leading to inhibiting their reuptake to neurons and an increase in the concentration of serotonin in different parts of the brain . This makes Citalopram-d6 Oxalate a valuable tool in neuroscience research, particularly in the study of mood disorders.

Mécanisme D'action

Target of Action

Citalopram-d6 Oxalate primarily targets the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron . By inhibiting SERT, Citalopram-d6 Oxalate increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Mode of Action

Citalopram-d6 Oxalate binds to the serotonin transporter, blocking its function. This inhibition prevents the reuptake of serotonin into the presynaptic neuron, leading to an accumulation of serotonin in the synaptic cleft . The increased serotonin levels enhance neurotransmission and improve mood and anxiety symptoms .

Biochemical Pathways

The primary biochemical pathway affected by Citalopram-d6 Oxalate is the serotonergic pathway. By inhibiting serotonin reuptake, the compound increases serotonin levels in the synaptic cleft, which can activate various serotonin receptors on the postsynaptic neuron . This activation can lead to downstream effects such as improved mood, reduced anxiety, and other therapeutic effects associated with enhanced serotonergic activity .

Pharmacokinetics

Citalopram-d6 Oxalate is absorbed well from the gastrointestinal tract, with peak plasma concentrations occurring within 2-4 hours after oral administration . It is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2C19, CYP3A4, and CYP2D6 . The compound has a half-life of approximately 35 hours, allowing for once-daily dosing . It is excreted mainly through the urine .

Result of Action

At the molecular level, the inhibition of serotonin reuptake by Citalopram-d6 Oxalate leads to increased serotonin levels in the synaptic cleft . This results in enhanced activation of serotonin receptors, which can improve mood and reduce symptoms of depression and anxiety . At the cellular level, prolonged exposure to increased serotonin can lead to adaptive changes in receptor density and sensitivity, contributing to the long-term therapeutic effects of the drug .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of Citalopram-d6 Oxalate . For instance, extreme pH levels can affect the drug’s solubility and absorption . Additionally, interactions with other medications that inhibit or induce cytochrome P450 enzymes can alter the metabolism and bioavailability of Citalopram-d6 Oxalate . Proper storage conditions and careful management of drug interactions are essential to maintain the compound’s efficacy and stability .

: Information synthesized from various sources on the mechanism of action and pharmacokinetics of Citalopram and its derivatives.

Propriétés

IUPAC Name

1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRHKOEFSJQNS-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.